![molecular formula C24H30N2O3 B4162569 N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide
Overview
Description
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, also known as DCF or DCFH-DA, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mechanism of Action
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is a cell-permeable compound that is converted into a fluorescent product (N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide) in the presence of ROS. The reaction between N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide and ROS results in the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is directly proportional to the amount of ROS present in the cell, making it an effective tool for measuring oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced damage. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in lab experiments is its ability to detect ROS levels in real-time. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is also relatively inexpensive and easy to use compared to other methods of measuring ROS levels. However, there are some limitations to using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, including its potential for non-specific binding and interference with other fluorescent probes. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of new fluorescent probes that are more specific and sensitive than N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. Another area of research is the use of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in combination with other compounds to study their effects on oxidative stress and ROS levels in cells. Additionally, further studies are needed to determine the potential clinical applications of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in the diagnosis and treatment of various diseases.
Scientific Research Applications
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research due to its ability to detect reactive oxygen species (ROS) and oxidative stress in cells. It is commonly used as a fluorescent probe to measure ROS levels in cells and tissues. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been used in studies related to cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been used to study the effects of various drugs and compounds on ROS levels in cells.
properties
IUPAC Name |
N-[4-(dicyclohexylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-23(22-12-7-17-29-22)25-19-15-13-18(14-16-19)24(28)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h7,12-17,20-21H,1-6,8-11H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJUZIUFOLPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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